3-fluoro-N-(pyridin-3-ylmethyl)aniline
Description
Properties
Molecular Formula |
C12H11FN2 |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
3-fluoro-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H11FN2/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1-8,15H,9H2 |
InChI Key |
JUXAETNYHMDCNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Overview
3-fluoro-N-(pyridin-3-ylmethyl)aniline is a chemical compound with the molecular formula \$$C{12}H{11}FN_2\$$ and a molecular weight of 202.23 g/mol. It contains a fluorophenyl group attached to a pyridinylmethylaniline moiety. The compound's structure and identifiers are available in chemical databases such as PubChem.
Synthesis via Metal-Free Friedel-Crafts Reaction
One approach involves a metal- and solvent-free synthesis of aniline-based triarylmethanes through a double Friedel-Crafts reaction. This method utilizes a Brønsted acidic ionic liquid as a catalyst, allowing for the reaction of commercially available aldehydes and primary, secondary, or tertiary anilines.
Multicomponent Coupling Strategy
A metallaphotoredox multicomponent amination strategy can be employed using 3,3,3-trifluoropropene, nitroarenes, tertiary alkylamines, and carboxylic acids. This method facilitates the construction of N-trifluoroalkyl anilines. For instance, reacting 4-nitroanisole with 3,3,3-trifluoropropene, a redox-active ester, and a tertiary alkylamine yields a complex N-trifluoroalkyl aniline.
Pyridine Synthesis and Derivatives
Various methods exist for synthesizing pyridine derivatives, which could be adapted for the synthesis of 3-fluoro-N-(pyridin-3-ylmethyl)aniline.
- Condensation Strategy : Condensation between α,β-unsaturated aldehydes and propargylamine, catalyzed by sodium bicarbonate, yields substituted pyridines.
- Diels-Alder Reaction : The Diels-Alder reaction with N-containing dienophiles (azadienophiles) can synthesize multisubstituted or functionalized pyridines.
Synthetic Routes for Fluoroanilines
Novel fluoroanilines can be synthesized using specific synthetic routes. For example, coupling reactions followed by reduction of imines can be used to introduce tert-amino groups at specific positions on the phenyl ring.
Preparation Methods from Pyridin-2-amines
Several methods describe the preparation of compounds from substituted pyridin-2-amines, which can be relevant to synthesizing the target compound.
- Method A : Reaction of substituted pyridin-2-amine with substituted pyridine-2-carbaldehyde in methanol, with TosOH as a catalyst, followed by the addition of 2-isocyano-2,4,4-trimethyl-pentane.
- Method C : Reaction of 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine with an aryl halide in toluene, using xantphos, Pd2(dba)3, and t-BuONa.
- Method F : Reaction of 1-(2-pyridyl)ethanone with a substituted pyridin-2-amine in the presence of iodine, followed by the addition of water and sodium hydroxide.
Chemical Reactions Analysis
3-fluoro-N-(pyridin-3-ylmethyl)aniline undergoes various chemical reactions, including:
Scientific Research Applications
3-fluoro-N-(pyridin-3-ylmethyl)aniline is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-fluoro-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activities and functions . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme . Additionally, the compound can interact with cellular receptors and signaling pathways, modulating cellular responses and functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitutions on the Aniline Ring
Fluoro vs. Nitro Substituents
- 3-Fluoro-N-(pyridin-3-ylmethyl)aniline : The electron-withdrawing fluorine atom enhances metabolic stability and influences binding affinity. For example, in LTA4H inhibition, the fluorine optimizes hydrophobic interactions near Pro374 .
- Nitro-Substituted Analogues : Compounds like 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)aniline (9f) (m/z = 454.1 [M+H]⁺) exhibit altered pharmacokinetic profiles due to the nitro group’s strong electron-withdrawing effects. These derivatives show promise in antiviral screens but may face challenges in solubility and toxicity .
Chloro and Trifluoromethyl Substituents
Modifications on the Pyridine or Linker Moieties
Pyridine Substitutions
- 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (5d) : The addition of a phenyl-oxadiazole group enhances antiviral potency (EC₅₀ = 0.8 μM against ZIKV) by improving target engagement and membrane permeability .
Linker Modifications
Physicochemical Properties
- Lipophilicity : Fluorine and trifluoromethyl groups enhance logP values, favoring blood-brain barrier penetration in neuroactive compounds .
- Solubility : Nitro-substituted derivatives (e.g., 9f–9j ) exhibit lower aqueous solubility due to increased molecular weight and polarity .
- Metabolic Stability: Fluorine reduces oxidative metabolism, extending half-life compared to non-halogenated analogues .
Key Research Findings
Antiviral Potency : Benzyl or sulfonylpiperazine substitutions on the aniline nitrogen significantly improve antiviral activity (e.g., 5d vs. parent compound) .
Target Selectivity : Nitro groups shift activity from enzymes (LTA4H) to structural proteins (tubulin), highlighting the impact of electronic effects .
Synthetic Flexibility : Suzuki-Miyaura coupling and reductive amination are widely used to diversify the core structure .
Biological Activity
3-fluoro-N-(pyridin-3-ylmethyl)aniline is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article synthesizes current research findings related to its biological activity, synthesis methods, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of 3-fluoro-N-(pyridin-3-ylmethyl)aniline is CHFN, with a molecular weight of approximately 202.23 g/mol. The compound features a fluorine atom attached to a benzene ring and a pyridin-3-ylmethyl substituent, contributing to its unique chemical properties and potential biological activities.
Mechanisms of Biological Activity
Research indicates that 3-fluoro-N-(pyridin-3-ylmethyl)aniline interacts with various biological targets, influencing enzyme activities and protein interactions. The presence of the fluorine atom may enhance lipophilicity, potentially improving bioavailability and interaction with biological systems.
Enzyme Interaction Studies
In vitro studies have shown that this compound can inhibit specific enzyme activities, which may be critical in therapeutic applications. For instance, it has been explored as a probe in biological research to understand its mechanism of action against certain enzymatic pathways.
Comparative Analysis with Related Compounds
A comparative analysis highlights the structural similarities and differences between 3-fluoro-N-(pyridin-3-ylmethyl)aniline and other related compounds. The table below summarizes some key analogs:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-fluoro-N-(pyridin-2-ylmethyl)aniline | CHF_N | Pyridine at the 2-position; different reactivity |
| 4-fluoro-N-(pyridin-3-ylmethyl)aniline | CHF_N | Fluorine at the para position; enhanced electronic properties |
| 3-chloro-N-(pyridin-3-ylmethyl)aniline | CHCl_N | Chlorine substituent; distinct electronic properties |
This comparison underscores the unique attributes of 3-fluoro-N-(pyridin-3-ylmethyl)aniline, particularly its potential applications and biological activities compared to its analogs.
Case Studies of Biological Activity
Several studies have focused on the biological activity of compounds similar to 3-fluoro-N-(pyridin-3-ylmethyl)aniline:
- Antimicrobial Activity : Research has indicated that certain anilines exhibit significant antibacterial properties. For example, derivatives with halogen substituents have shown effectiveness against various bacterial strains, suggesting that modifications in structure can enhance bioactivity .
- Pharmacological Applications : The compound's interaction with specific receptors has been studied extensively. In one study, modifications to the phenyl ring were found to influence antagonist activity at RXFP3 receptors, highlighting the importance of structural nuances in determining biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
